molecular formula C21H30F3NO B11931723 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol CAS No. 612837-86-2

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol

Cat. No.: B11931723
CAS No.: 612837-86-2
M. Wt: 369.5 g/mol
InChI Key: KXELCMOUZVFRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for SR-16430 are not extensively detailed in publicly available literature. general methods for synthesizing small molecule drugs often involve multi-step organic synthesis, including the formation of key intermediates and final product purification. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

SR-16430 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

SR-16430 is unique in its high selectivity for the nociceptin receptor over the μ-opioid receptor . Similar compounds include:

    J-113397: Another nociceptin receptor antagonist with similar selectivity.

    Ro 64-6198: A nociceptin receptor agonist used for studying the receptor’s role in various physiological processes.

    Nociceptin: The endogenous ligand for the nociceptin receptor, used as a reference compound in research.

These compounds share similar targets but differ in their specific actions and selectivity profiles, highlighting the uniqueness of SR-16430 in its therapeutic potential.

Properties

CAS No.

612837-86-2

Molecular Formula

C21H30F3NO

Molecular Weight

369.5 g/mol

IUPAC Name

1-(cyclooctylmethyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

InChI

InChI=1S/C21H30F3NO/c22-21(23,24)19-10-6-9-18(15-19)20(26)11-13-25(14-12-20)16-17-7-4-2-1-3-5-8-17/h6,9-10,15,17,26H,1-5,7-8,11-14,16H2

InChI Key

KXELCMOUZVFRPN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.